Cas no 5177-09-3 (N,N,2,6-Tetramethylpyrimidin-4-amine)

N,N,2,6-Tetramethylpyrimidin-4-amine 化学的及び物理的性質
名前と識別子
-
- N,N,2,6-Tetramethylpyrimidin-4-amine
- 5177-09-3
- SCHEMBL2757263
- pyrimidine, 4-dimethylamino-2,6-dimethyl-
- 4-Dimethylamino-2,6-dimethyl-pyrimidin
- SB57543
-
- インチ: InChI=1S/C8H13N3/c1-6-5-8(11(3)4)10-7(2)9-6/h5H,1-4H3
- InChIKey: AXISFKMAANYUIA-UHFFFAOYSA-N
- ほほえんだ: CC1=NC(=NC(=C1)N(C)C)C
計算された属性
- せいみつぶんしりょう: 151.110947427g/mol
- どういたいしつりょう: 151.110947427g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 125
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 29Ų
N,N,2,6-Tetramethylpyrimidin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM164814-5g |
N,N,2,6-tetramethylpyrimidin-4-amine |
5177-09-3 | 95% | 5g |
$634 | 2021-08-05 | |
Chemenu | CM164814-1g |
N,N,2,6-tetramethylpyrimidin-4-amine |
5177-09-3 | 95% | 1g |
$242 | 2023-02-17 |
N,N,2,6-Tetramethylpyrimidin-4-amine 関連文献
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
5. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
N,N,2,6-Tetramethylpyrimidin-4-amineに関する追加情報
N,N,2,6-Tetramethylpyrimidin-4-amine: A Comprehensive Overview
The compound with CAS No. 5177-09-3, commonly known as N,N,2,6-Tetramethylpyrimidin-4-amine, is a versatile and intriguing chemical entity that has garnered significant attention in various scientific and industrial domains. This molecule belongs to the class of pyrimidines, which are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. The N,N,2,6-Tetramethyl substitution pattern adds unique electronic and steric properties to the molecule, making it a valuable compound in both research and practical applications.
N,N,2,6-Tetramethylpyrimidin-4-amine is synthesized through a variety of methods, including nucleophilic substitution and condensation reactions. Recent advancements in synthetic chemistry have enabled more efficient and environmentally friendly routes to prepare this compound. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields. The ability to synthesize this compound in large quantities has further enhanced its utility in industrial settings.
The structure of N,N,2,6-Tetramethylpyrimidin-4-amine is characterized by its symmetrical substitution pattern. The methyl groups at positions 2 and 6 provide steric bulk, which can influence the molecule's reactivity and solubility properties. The amine group at position 4 introduces basicity and nucleophilicity, making it a potential candidate for various chemical transformations. These structural features make the compound highly customizable for specific applications.
One of the most notable applications of N,N,2,6-Tetramethylpyrimidin-4-amine is in the field of pharmaceuticals. The compound serves as an intermediate in the synthesis of bioactive molecules with potential therapeutic benefits. For example, recent studies have explored its role in the development of anticancer agents. Researchers have found that derivatives of this compound exhibit selective cytotoxicity against cancer cells while sparing healthy cells. This property underscores its potential as a lead compound for drug discovery.
In addition to its pharmaceutical applications, N,N,2,6-Tetramethylpyrimidin-4-amine finds utility in agrochemicals and materials science. In agrochemistry, it has been investigated as a component of herbicides and fungicides due to its ability to inhibit key enzymes involved in plant metabolism. In materials science, the compound has been used as a precursor for advanced materials such as polymers and coatings with enhanced thermal stability.
Recent research has also highlighted the potential of N,N,2,6-Tetramethylpyrimidin-4-amine in catalysis. Its ability to act as a ligand or catalyst support has been explored in various organic transformations. For instance, studies have demonstrated its effectiveness in promoting asymmetric synthesis reactions under mild conditions. This versatility further solidifies its position as an important building block in modern chemistry.
The environmental impact of N,N,2,6-Tetramethylpyrimidin-4-amine has also been a topic of interest among scientists. Efforts are being made to assess its biodegradability and toxicity profile to ensure sustainable practices during its production and use. Preliminary studies suggest that the compound exhibits low toxicity under standard conditions; however, further investigations are required to fully understand its environmental fate.
In conclusion,N,N,2,Tetramethylpyrimidin -4 - amine (CAS No .5177 -09 -3) is a multifaceted chemical entity with wide-ranging applications across various industries . Its unique structure , coupled with recent advancements in synthesis and application development , positions it as a key player in both academic research and industrial innovation . As ongoing studies continue to uncover new potentials , this compound is poised to play an increasingly significant role in shaping future chemical technologies .
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